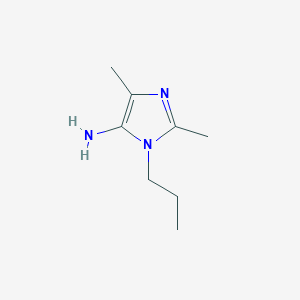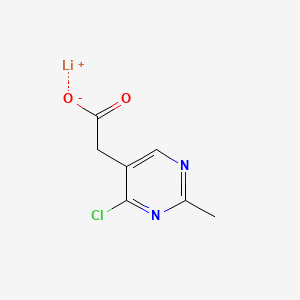
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate is a chemical compound that belongs to the class of lithium salts It is characterized by the presence of a lithium ion (Li+) and an organic moiety containing a pyrimidine ring substituted with a chlorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate typically involves the reaction of 4-chloro-2-methylpyrimidine-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of pyrimidine derivatives.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving pyrimidine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in pyrimidine metabolism, leading to alterations in cellular processes. Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and metabolic pathways are of significant interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium(1+) 2-(4-chloro-3-methylpyridin-2-yl)acetate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Lithium(1+) 2-(4-chloro-5-methylpyrimidin-2-yl)acetate: Similar structure with different substitution patterns on the pyrimidine ring.
Uniqueness
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H6ClLiN2O2 |
|---|---|
Molekulargewicht |
192.6 g/mol |
IUPAC-Name |
lithium;2-(4-chloro-2-methylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O2.Li/c1-4-9-3-5(2-6(11)12)7(8)10-4;/h3H,2H2,1H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
JOAAIZIKAMEGDM-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC1=NC=C(C(=N1)Cl)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



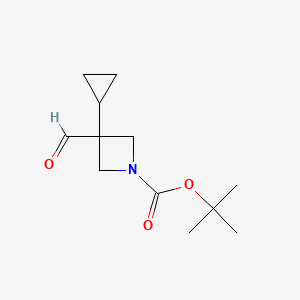
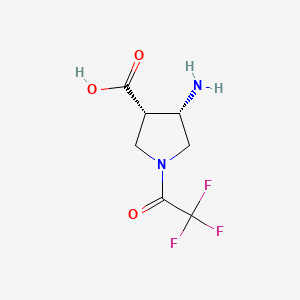

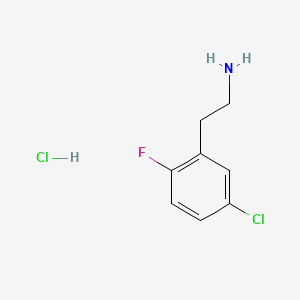
![Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide](/img/structure/B15297007.png)
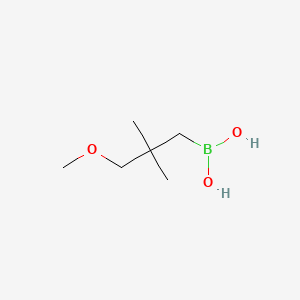
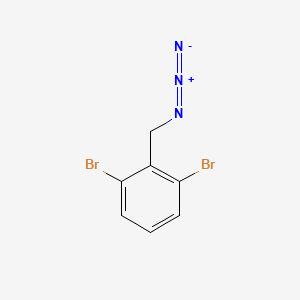
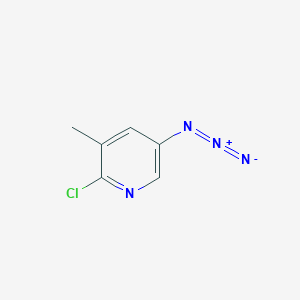
![methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15297041.png)
![4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B15297051.png)


